Cas no 2137867-24-2 (2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane)
2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane Chemical and Physical Properties
Names and Identifiers
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- 2137867-24-2
- 2-{2-[1-(bromomethyl)cyclobutyl]ethyl}oxirane
- EN300-678034
- 2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane
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- Inchi: 1S/C9H15BrO/c10-7-9(3-1-4-9)5-2-8-6-11-8/h8H,1-7H2
- InChI Key: MZGWBSMKEHVUSF-UHFFFAOYSA-N
- SMILES: BrCC1(CCC2CO2)CCC1
Computed Properties
- Exact Mass: 218.03063g/mol
- Monoisotopic Mass: 218.03063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 12.5Ų
2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-678034-0.05g |
2-{2-[1-(bromomethyl)cyclobutyl]ethyl}oxirane |
2137867-24-2 | 0.05g |
$1308.0 | 2023-03-11 | ||
| Enamine | EN300-678034-0.1g |
2-{2-[1-(bromomethyl)cyclobutyl]ethyl}oxirane |
2137867-24-2 | 0.1g |
$1371.0 | 2023-03-11 | ||
| Enamine | EN300-678034-0.25g |
2-{2-[1-(bromomethyl)cyclobutyl]ethyl}oxirane |
2137867-24-2 | 0.25g |
$1432.0 | 2023-03-11 | ||
| Enamine | EN300-678034-0.5g |
2-{2-[1-(bromomethyl)cyclobutyl]ethyl}oxirane |
2137867-24-2 | 0.5g |
$1495.0 | 2023-03-11 | ||
| Enamine | EN300-678034-1.0g |
2-{2-[1-(bromomethyl)cyclobutyl]ethyl}oxirane |
2137867-24-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-678034-2.5g |
2-{2-[1-(bromomethyl)cyclobutyl]ethyl}oxirane |
2137867-24-2 | 2.5g |
$3051.0 | 2023-03-11 | ||
| Enamine | EN300-678034-5.0g |
2-{2-[1-(bromomethyl)cyclobutyl]ethyl}oxirane |
2137867-24-2 | 5.0g |
$4517.0 | 2023-03-11 | ||
| Enamine | EN300-678034-10.0g |
2-{2-[1-(bromomethyl)cyclobutyl]ethyl}oxirane |
2137867-24-2 | 10.0g |
$6697.0 | 2023-03-11 |
2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane
Introduction to Compound with CAS No. 2137867-24-2 and Product Name: 2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane
The compound with the CAS number 2137867-24-2 and the product name 2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of an oxirane ring, also known as an epoxide, in its molecular structure imparts distinctive reactivity that makes it a valuable intermediate in various chemical transformations.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel compounds with epoxide functionalities. These compounds are particularly interesting because of their ability to undergo ring-opening reactions, which can be harnessed to introduce specific functional groups into molecular frameworks. The 2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane molecule, with its bromomethyl-substituted cyclobutyl side chain, offers a versatile platform for such modifications. This structural feature allows for further functionalization through nucleophilic substitution reactions, making it a promising candidate for the synthesis of complex organic molecules.
One of the most compelling aspects of this compound is its potential utility in the development of novel therapeutic agents. Epoxides have been widely studied for their role in medicinal chemistry due to their ability to form stable derivatives that can interact with biological targets. The bromomethyl group in the cyclobutyl side chain provides an additional layer of reactivity, enabling the compound to be incorporated into a wide range of pharmacophores. This flexibility has made 2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane a subject of interest in academic and industrial research laboratories.
Recent studies have highlighted the importance of oxirane derivatives in drug discovery. For instance, researchers have demonstrated that compounds containing epoxide moieties can be effective in modulating enzyme activity and receptor binding. The structural motif present in 2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane aligns well with these findings, suggesting that it could serve as a precursor for drugs targeting various diseases. Moreover, the cyclobutyl ring enhances the steric properties of the molecule, which can be crucial for optimizing pharmacokinetic profiles.
The synthesis of 2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane involves multi-step organic reactions that showcase the compound's synthetic versatility. The process typically begins with the preparation of a bromomethyl-substituted cyclobutyl halide, which is then reacted with an appropriate alkene to form the oxirane ring. This synthetic route highlights the compound's role as a building block in organic synthesis. The ability to generate such functionalized molecules underscores the importance of 2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane in advancing chemical methodologies.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Epoxide-based polymers are known for their thermal stability and mechanical strength, making them suitable for high-performance materials. The unique structure of 2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane could potentially be leveraged to develop novel polymer precursors with enhanced properties. Such advancements would not only contribute to technological innovations but also expand the utility of epoxide derivatives beyond traditional pharmaceuticals.
The chemical reactivity of 2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane is further illuminated by its potential applications in cross-coupling reactions. These reactions are fundamental to modern synthetic organic chemistry and enable the formation of carbon-carbon bonds under mild conditions. The presence of both a bromomethyl group and an oxirane ring makes this compound an ideal candidate for palladium-catalyzed coupling reactions, which are widely used in drug synthesis. Such transformations could lead to the development of novel heterocyclic compounds with therapeutic potential.
As research continues to evolve, the applications of 2-{2-[1-(Bromomethyl)cyclobutyl]ethyl}oxirane are expected to expand further. Innovations in synthetic methodologies and computational chemistry are likely to uncover new ways to utilize this compound's unique properties. The intersection of organic chemistry and medicinal chemistry ensures that compounds like 2137867-24-2 will remain at the forefront of scientific inquiry.
In conclusion, 2-{2-[1-(Bromomethyl)cyclobutyl]ethyloxirane represents a significant advancement in chemical research with far-reaching implications for pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and drug developers alike. As our understanding of organic chemistry continues to grow, compounds like this will undoubtedly play a crucial role in shaping the future of science and technology.
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